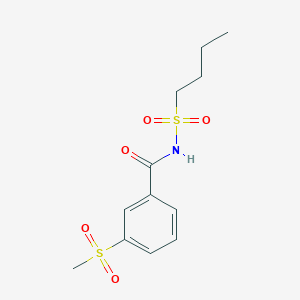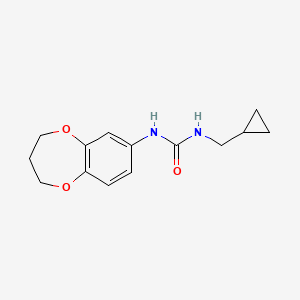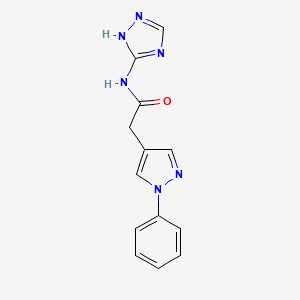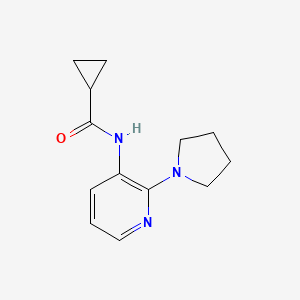
N-butylsulfonyl-3-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butylsulfonyl-3-methylsulfonylbenzamide, also known as NBD-556, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes mellitus. NBD-556 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-butylsulfonyl-3-methylsulfonylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol, a hormone that regulates glucose metabolism and inflammation.
Biochemical and Physiological Effects:
N-butylsulfonyl-3-methylsulfonylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. In addition, N-butylsulfonyl-3-methylsulfonylbenzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-butylsulfonyl-3-methylsulfonylbenzamide is its specificity for 11β-HSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of N-butylsulfonyl-3-methylsulfonylbenzamide is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-butylsulfonyl-3-methylsulfonylbenzamide. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, further studies are needed to fully understand the mechanism of action of N-butylsulfonyl-3-methylsulfonylbenzamide and its potential side effects.
Métodos De Síntesis
N-butylsulfonyl-3-methylsulfonylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-methylsulfonylbenzoyl chloride with butylamine, followed by the reaction with sodium hydride and N-bromosuccinimide. The final product is obtained through the reaction of the intermediate with sodium azide and copper sulfate.
Aplicaciones Científicas De Investigación
N-butylsulfonyl-3-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In preclinical studies, N-butylsulfonyl-3-methylsulfonylbenzamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
N-butylsulfonyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-3-4-8-20(17,18)13-12(14)10-6-5-7-11(9-10)19(2,15)16/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIJJODQGZTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)


![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)



![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)


![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)